molecular formula C8H15Br B2612643 1-Bromo-3-tert-butylcyclobutane CAS No. 1378689-76-9

1-Bromo-3-tert-butylcyclobutane

Cat. No.: B2612643
CAS No.: 1378689-76-9
M. Wt: 191.112
InChI Key: LDNGRQQSGXOABJ-UHFFFAOYSA-N
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Description

1-Bromo-3-tert-butylcyclobutane: is an organobromine compound with the molecular formula C8H15Br . It is a cyclobutane derivative where a bromine atom is attached to the first carbon and a tert-butyl group is attached to the third carbon. This compound is used in various chemical reactions and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-tert-butylcyclobutane can be synthesized through the bromination of 3-tert-butylcyclobutene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-tert-butylcyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3-tert-butylcyclobutane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-tert-butylcyclobutane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic and biological applications .

Comparison with Similar Compounds

  • 1-Bromo-2-tert-butylcyclobutane
  • 1-Bromo-4-tert-butylcyclobutane
  • 1-Bromo-3-methylcyclobutane

Comparison: 1-Bromo-3-tert-butylcyclobutane is unique due to the position of the tert-butyl group, which influences its steric and electronic properties. This makes it more selective in certain reactions compared to its isomers. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability .

Properties

IUPAC Name

1-bromo-3-tert-butylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-8(2,3)6-4-7(9)5-6/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNGRQQSGXOABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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